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Compound of Interest

4-Hydroxy-3-
Compound Name:
methoxyphenylacetonitrile

Cat. No. 81293680

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 4-Hydroxy-3-methoxyphenylacetonitrile, a
key intermediate in the synthesis of various pharmaceutical compounds. The guide details
established synthetic protocols, presents key quantitative data, and outlines the logical
workflow for its preparation.

Compound Profile
o Compound Name: 4-Hydroxy-3-methoxyphenylacetonitrile

e Synonyms: Homovanillonitrile, (4-Hydroxy-3-methoxyphenyl)acetonitrile, 2-(4-Hydroxy-3-
methoxyphenyl)acetonitrile, 2-Methoxy-4-(cyanomethyl)phenol[1][2]

e CAS Number: 4468-59-1[1][3]
e Molecular Formula: CoHaNO2[2][3]

e Molecular Weight: 163.17 g/mol [2][3]

Quantitative Data Summary
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The following tables summarize the physical properties and reaction parameters for the
synthesis of 4-Hydroxy-3-methoxyphenylacetonitrile based on published methods.

Table 1: Physicochemical Properties

Property Value Source
Melting Point 53-54 °C [4]
56-57 °C

Boiling Point 140-144 °C at 0.1 mmHg [4115]

135-145 °C at 2 mmHg

Assay Purity 99%

Table 2: Summary of Synthetic Protocols
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Experimental Protocols

Detailed methodologies for the chemical synthesis of 4-Hydroxy-3-
methoxyphenylacetonitrile are provided below. These protocols are based on established
literature and patents.

Synthesis from Vanillyl Alcohol

This protocol is adapted from a method utilizing vanillyl alcohol and sodium cyanide.[3]
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Procedure:

Dissolve vanillyl alcohol (0.12 mol) in dimethylformamide (300 mL) under a nitrogen
atmosphere.

Add sodium cyanide (0.14 mol) to the solution.

Heat the mixture to 120 °C and stir for 24 hours.

Cool the solution to room temperature and cautiously add water (100 mL).

Basify the reaction mixture to a pH of 10 using solid sodium hydroxide.

Remove the dimethylformamide by distillation.

Add water (250 mL) and acetic acid (20 mL) to achieve a neutral pH (~7).

Extract the aqueous mixture with chloroform (5 x 100 mL).

Combine the organic extracts and wash with water (5 x 50 mL).

Dry the organic layer over magnesium sulfate (MgSOa4) and remove the solvent under
reduced pressure to yield the product as a brown oil.

Characterization Data:

1H NMR (400 MHz, CDCls): & 3.68 (2H, s, CH2Ar), 3.90 (3H, s, OCHs), 5.73 (1H, br s, OH),
6.81-6.90 (3H, m, Ar-H).[3]

Synthesis from N-Methylvanillylamine

This high-yield protocol utilizes N-methylvanillylamine as the starting material.[4]

Procedure:

Suspend N-methylvanillylamine (160.8 g) and sodium cyanide (54 g) in dimethylsulfoxide (1
L).

Heat the suspension to 125 °C to dissolve the solids.
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e At 125 °C, add a solution of glacial acetic acid (100 mL) in water (200 mL).

 Stir the mixture for an additional 2 hours under a nitrogen atmosphere at 125 °C.

e Cool the reaction to 80 °C and distill off the dimethylsulfoxide under a water-pump vacuum.
o To the residue, add water (900 mL) and extract with chloroform (350 mL).

e Wash the chloroform phase with water and dry with sodium sulfate.

« Distill off the chloroform in vacuo to obtain an oil.

e Cool the oil and seed with a crystal to induce crystallization.

Synthesis from 3-Methoxy-4-hydroxybenzyl alcohol

This method provides an alternative route starting from 3-methoxy-4-hydroxybenzyl alcohol.[5]
Procedure:

e Suspend 3-methoxy-4-hydroxybenzyl alcohol (185 g) and potassium cyanide (90 g) in
dimethylsulfoxide (1,250 mL).

» Heat the mixture to 125 °C.

¢ Add glacial acetic acid (80 g) dropwise over 1 hour while stirring.

o Continue stirring for an additional 2 hours at 125 °C.

e Cool the mixture to 90 °C and remove the dimethylsulfoxide via vacuum distillation.
« Stir the residue with water (1,200 mL) and chloroform (400 mL).

o Separate the chloroform phase and re-extract the aqueous phase with another 400 mL of
chloroform.

o Combine the chloroform phases, wash with water, and dry with sodium sulfate.

o Remove the chloroform by vacuum distillation to yield an oil that crystallizes upon cooling.
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Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow of the described synthetic methods for 4-
Hydroxy-3-methoxyphenylacetonitrile.
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Caption: Synthetic routes to 4-Hydroxy-3-methoxyphenylacetonitrile.
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Caption: General purification workflow for 4-Hydroxy-3-methoxyphenylacetonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1293680#discovery-and-isolation-of-4-hydroxy-3-
methoxyphenylacetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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